Cas no 310869-92-2 (2-(4-hydroxy-2-methoxyphenyl)acetonitrile)

2-(4-hydroxy-2-methoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile,4-hydroxy-2-methoxy-
- Benzeneacetonitrile, 4-hydroxy-2-methoxy- (9CI)
- 2-(4-hydroxy-2-methoxyphenyl)acetonitrile
- SCHEMBL8032757
- (4-Hydroxy-2-methoxyphenyl)acetonitrile
- 310869-92-2
- EN300-1836972
- DTXSID40666740
-
- Inchi: InChI=1S/C9H9NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4H2,1H3
- InChI Key: YLYAGGKEQLWOFZ-UHFFFAOYSA-N
- SMILES: OC1C=CC(CC#N)=C(OC)C=1
Computed Properties
- Exact Mass: 163.06337
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.2A^2
- XLogP3: 1.2
Experimental Properties
- PSA: 53.25
2-(4-hydroxy-2-methoxyphenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836972-5.0g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 5g |
$2235.0 | 2023-05-26 | ||
Enamine | EN300-1836972-0.05g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1836972-10.0g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 10g |
$3315.0 | 2023-05-26 | ||
Enamine | EN300-1836972-2.5g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1836972-1.0g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 1g |
$770.0 | 2023-05-26 | ||
Enamine | EN300-1836972-0.1g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1836972-0.5g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1836972-1g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1836972-0.25g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1836972-10g |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile |
310869-92-2 | 10g |
$3315.0 | 2023-09-19 |
2-(4-hydroxy-2-methoxyphenyl)acetonitrile Related Literature
-
Sure Siva Prasad,Dirgha Raj Joshi,Jeong Hwa Lee,Ikyon Kim Org. Biomol. Chem. 2020 18 8119
Additional information on 2-(4-hydroxy-2-methoxyphenyl)acetonitrile
Introduction to 2-(4-hydroxy-2-methoxyphenyl)acetonitrile (CAS No. 310869-92-2)
2-(4-hydroxy-2-methoxyphenyl)acetonitrile, a compound with the chemical formula C9H7O2N, is a versatile intermediate in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 310869-92-2, has garnered significant attention due to its utility in the development of various bioactive molecules. The structural features of this molecule, particularly the presence of a hydroxyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, make it a valuable building block for further functionalization.
The synthesis and applications of 2-(4-hydroxy-2-methoxyphenyl)acetonitrile have been extensively studied in recent years. One of the most notable applications is its use as a precursor in the preparation of flavonoid derivatives, which are known for their potent biological activities. Flavonoids are a class of natural compounds that have been widely researched for their antioxidant, anti-inflammatory, and anticancer properties. The hydroxyl and methoxy substituents on the phenyl ring of 2-(4-hydroxy-2-methoxyphenyl)acetonitrile facilitate various chemical transformations, enabling the synthesis of complex flavonoid structures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these agents, small molecule inhibitors have played a crucial role. 2-(4-hydroxy-2-methoxyphenyl)acetonitrile has been identified as a key intermediate in the synthesis of several small molecule inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes involved in cancer progression. The structure-activity relationship (SAR) studies conducted on these derivatives have provided valuable insights into optimizing their biological activity.
The pharmaceutical industry has also explored the use of 2-(4-hydroxy-2-methoxyphenyl)acetonitrile in the development of drugs targeting neurological disorders. Flavonoid derivatives synthesized from this compound have shown promise in preclinical studies for their potential to cross the blood-brain barrier and exert neuroprotective effects. The hydrophilic nature of the hydroxyl group and the lipophilic nature of the methoxy group contribute to the favorable pharmacokinetic properties of these derivatives, making them attractive candidates for further development.
Moreover, 2-(4-hydroxy-2-methoxyphenyl)acetonitrile has found applications in agrochemical research. Flavonoid-inspired compounds synthesized from this intermediate have demonstrated efficacy as plant growth regulators and pest repellents. The bioactivity of these compounds is attributed to their ability to interact with specific biological targets in plants, thereby modulating growth and defense mechanisms. This has opened up new avenues for developing sustainable agricultural practices.
The chemical synthesis of 2-(4-hydroxy-2-methoxyphenyl)acetonitrile involves multi-step reactions that require careful optimization to ensure high yield and purity. One common synthetic route involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with cyanide sources under controlled conditions. This reaction typically proceeds via condensation followed by dehydration, yielding the desired nitrile derivative. Advances in catalytic methods have further improved the efficiency and selectivity of this synthesis, making it more scalable for industrial applications.
In conclusion, 2-(4-hydroxy-2-methoxyphenyl)acetonitrile (CAS No. 310869-92-2) is a multifunctional compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules with various applications. As research continues to uncover new uses for this compound, its importance in advancing scientific and industrial innovation is likely to grow.
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